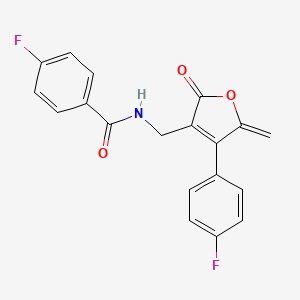
Quorum Sensing-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quorum Sensing-IN-2 is a compound that plays a significant role in the inhibition of quorum sensing, a cell-to-cell communication mechanism used by bacteria to coordinate gene expression based on population density. This compound is particularly important in controlling bacterial virulence and biofilm formation, making it a valuable tool in the fight against bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-2 typically involves the use of organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of functional groups that are essential for its activity. Common reagents used in the synthesis include acyl chlorides, amines, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Quorum Sensing-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, hydroxides; often in polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Quorum Sensing-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing inhibition and its effects on bacterial communication.
Biology: Helps in understanding the mechanisms of bacterial biofilm formation and virulence regulation.
Medicine: Potential therapeutic agent for treating bacterial infections by disrupting quorum sensing pathways.
Industry: Applied in the development of anti-biofilm coatings for medical devices and industrial equipment .
Mecanismo De Acción
Quorum Sensing-IN-2 exerts its effects by interfering with the quorum sensing pathways in bacteria. It binds to the receptors that detect autoinducers, preventing the activation of genes responsible for virulence and biofilm formation. This disruption in communication leads to a reduction in bacterial pathogenicity and biofilm development .
Comparación Con Compuestos Similares
Quorum Sensing-IN-1: Another quorum sensing inhibitor with a slightly different structure and mechanism of action.
Halogenated Furanones: Natural compounds known for their quorum sensing inhibitory activity .
Uniqueness of Quorum Sensing-IN-2: this compound is unique due to its high specificity and potency in inhibiting quorum sensing. It has been shown to be effective against a broad range of bacterial species, making it a versatile tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H13F2NO3 |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
4-fluoro-N-[[4-(4-fluorophenyl)-5-methylidene-2-oxofuran-3-yl]methyl]benzamide |
InChI |
InChI=1S/C19H13F2NO3/c1-11-17(12-2-6-14(20)7-3-12)16(19(24)25-11)10-22-18(23)13-4-8-15(21)9-5-13/h2-9H,1,10H2,(H,22,23) |
Clave InChI |
NQPBBFRTQLYIMO-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=C(C(=O)O1)CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
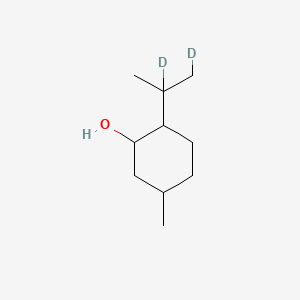
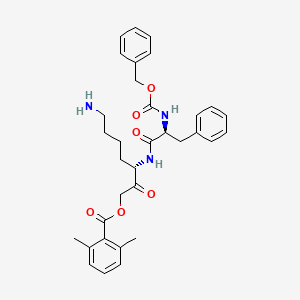
![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
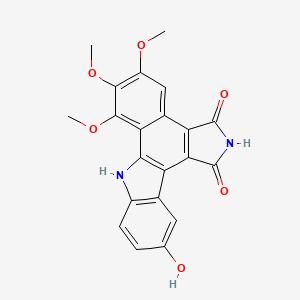
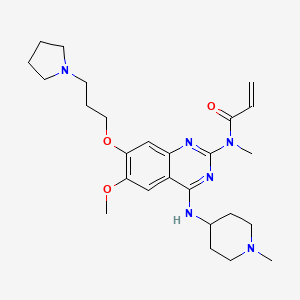

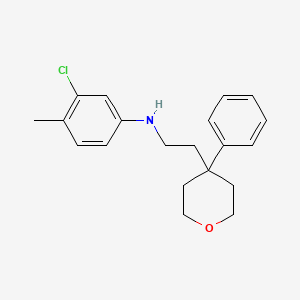


![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

